molecular formula C23H21NO6S B11472419 5-Oxo-3-phenyl-7-(2,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid

5-Oxo-3-phenyl-7-(2,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid

Cat. No.: B11472419
M. Wt: 439.5 g/mol
InChI Key: YLRDKENUKIELRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-OXO-3-PHENYL-7-(2,4,5-TRIMETHOXYPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID is a complex organic compound that features a thienopyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-OXO-3-PHENYL-7-(2,4,5-TRIMETHOXYPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thienopyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Trimethoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Oxidation and Functional Group Transformations: These steps are necessary to introduce the oxo and carboxylic acid functionalities.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and thienopyridine moieties.

    Reduction: Reduction reactions can be used to modify the oxo group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the trimethoxyphenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols.

Scientific Research Applications

5-OXO-3-PHENYL-7-(2,4,5-TRIMETHOXYPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-OXO-3-PHENYL-7-(2,4,5-TRIMETHOXYPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID involves its interaction with molecular targets such as tubulin and heat shock proteins. By binding to these targets, the compound can disrupt cellular processes such as microtubule formation and protein folding, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Colchicine: An anti-gout agent that also inhibits tubulin polymerization.

    Podophyllotoxin: Used for the treatment of external genital warts and also targets tubulin.

    Combretastatin: A potent microtubule targeting agent.

Uniqueness

5-OXO-3-PHENYL-7-(2,4,5-TRIMETHOXYPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID is unique due to its combination of a thienopyridine core with a trimethoxyphenyl group, which imparts distinct biological activities and chemical reactivity .

Properties

Molecular Formula

C23H21NO6S

Molecular Weight

439.5 g/mol

IUPAC Name

5-oxo-3-phenyl-7-(2,4,5-trimethoxyphenyl)-6,7-dihydro-4H-thieno[3,2-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C23H21NO6S/c1-28-15-11-17(30-3)16(29-2)9-13(15)14-10-18(25)24-20-19(12-7-5-4-6-8-12)22(23(26)27)31-21(14)20/h4-9,11,14H,10H2,1-3H3,(H,24,25)(H,26,27)

InChI Key

YLRDKENUKIELRD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C2CC(=O)NC3=C2SC(=C3C4=CC=CC=C4)C(=O)O)OC)OC

Origin of Product

United States

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